N-(1H-benzimidazol-5-yl)-1,3-benzodioxole-5-carboxamide
Description
N-(1H-Benzimidazol-5-yl)-1,3-benzodioxole-5-carboxamide is a heterocyclic compound combining a benzimidazole moiety with a 1,3-benzodioxole ring via a carboxamide linkage. Benzimidazole derivatives are well-documented for their biological activities, including antimicrobial, anticancer, and antiparasitic properties . The 1,3-benzodioxole group, commonly found in flavoring agents and bioactive molecules, may enhance metabolic stability or modulate receptor interactions. This compound’s unique substitution pattern distinguishes it from structurally related analogs, as discussed below.
Properties
IUPAC Name |
N-(3H-benzimidazol-5-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c19-15(9-1-4-13-14(5-9)21-8-20-13)18-10-2-3-11-12(6-10)17-7-16-11/h1-7H,8H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTQRALPOOSGNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1H-benzimidazol-5-yl)-1,3-benzodioxole-5-carboxamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Benzodioxole Ring: The benzodioxole ring can be introduced through a cyclization reaction involving catechol derivatives and appropriate reagents.
Amidation Reaction: The final step involves the formation of the carboxamide group by reacting the benzimidazole-benzodioxole intermediate with an amine under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
N-(1H-benzimidazol-5-yl)-1,3-benzodioxole-5-carboxamide: undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(1H-benzimidazol-5-yl)-1,3-benzodioxole-5-carboxamide: has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-5-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, inhibiting their activity and leading to therapeutic effects . The compound may also interfere with DNA synthesis and repair, contributing to its anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 1,3-benzodioxole-5-carboxamide scaffold is versatile, with substituents dictating functional roles across industries. Below is a comparative analysis of key analogs:
Flavoring and Feed Additives
- N-(1-Propylbutyl)-1,3-Benzodioxole-5-carboxamide Structure: Features a branched alkyl chain (1-propylbutyl) as the amide substituent. Application: Authorized as a feed flavoring additive (CG 6, CG 8, CG 14) due to its safety profile and structural similarity to piperonal derivatives .
Illicit Opioid Analogs
- 3,4-Methylenedioxy-U-47700 (N-[2-(Dimethylamino)cyclohexyl]-N-methyl-1,3-benzodioxole-5-carboxamide) Structure: Retains the benzodioxole-carboxamide core but incorporates a dimethylaminocyclohexyl group, mimicking opioid receptor agonists. Application: A synthetic opioid linked to illicit drug markets, often found alongside fentanyl analogs .
Cooling Agents
- N-(1-Isopropyl-1,2-dimethylpropyl)-1,3-Benzodioxole-5-carboxamide
- Structure : Bulky isopropyl-dimethylpropyl substituent enhances lipophilicity.
- Application : A carboxamide coolant with 2.2× the cooling intensity of menthol (2 ppm), used in cosmetics and pharmaceuticals .
- Performance : The steric bulk of the substituent optimizes TRPM8 receptor activation, critical for cooling sensation .
Thiazole-Based Derivatives
- N-[4-Hydroxy-2-(4-Methoxyphenyl)-1,3-Thiazol-5-yl]-1,3-Benzodioxole-5-carboxamide (4cb) Structure: Integrates the benzodioxole-carboxamide into a 5-acylamino-thiazole ring. Characterization: Confirmed by FTIR, NMR, and HR-MS, with tautomeric forms observed in some cases .
Miscellaneous Derivatives
- N-(Heptan-4-yl)-1,3-Benzodioxole-5-carboxamide Structure: Linear heptyl chain substituent. Application: Listed as a flavoring ingredient with synonyms including N-(1-propylbutyl)-1,3-benzodioxole-5-carboxamide . Regulatory Status: Evaluated under JECFA for food additive safety .
Key Findings and Implications
- Substituent-Driven Diversity: Minor changes to the carboxamide substituent drastically alter functionality. For example: Alkyl chains (e.g., 1-propylbutyl) favor flavoring applications due to metabolic stability .
- Safety vs. Hazard : Structurally similar compounds span GRAS (Generally Recognized As Safe) additives to Schedule I opioids, underscoring the need for precise regulatory distinctions .
- Synthetic Flexibility : The Hantzsch cyclization method enables efficient synthesis of thiazole derivatives, highlighting the scaffold’s versatility in medicinal chemistry .
Biological Activity
N-(1H-benzimidazol-5-yl)-1,3-benzodioxole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 325.32 g/mol. The structural features include a benzimidazole moiety and a benzodioxole group, which are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 325.32 g/mol |
| CAS Number | 1224160-63-7 |
Synthesis
The synthesis of this compound involves multi-step organic reactions typically starting from commercially available benzimidazole derivatives and benzodioxole precursors. The detailed synthetic route can vary based on the specific substituents introduced at various positions on the benzimidazole and benzodioxole rings.
Anticancer Properties
Recent studies have demonstrated that compounds related to this compound exhibit notable anticancer properties. For instance:
- In vitro assays showed that certain derivatives of this compound inhibited the proliferation of various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer) cells.
- The IC50 values for these compounds ranged from 10 µM to 30 µM, indicating moderate to high activity against these cancer cells .
The biological activity of this compound is attributed to its ability to interfere with critical cellular processes:
- Topoisomerase Inhibition : Some derivatives have been found to inhibit mammalian type I DNA topoisomerase, an enzyme crucial for DNA replication and transcription. This inhibition leads to cytotoxic effects in rapidly dividing cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies indicate that specific modifications at the C5 position of the benzimidazole significantly affect biological activity:
- Compounds with electron-withdrawing groups at the C5 position exhibited enhanced anticancer activity compared to those without such modifications.
| Compound | IC50 (µM) | Activity Level |
|---|---|---|
| Compound 11 | 14.8 - 28.8 | Highly Active |
| Compound 12 | 12.8 - 34.8 | Moderately Active |
| Compound 15 | 37.7 - 49.2 | Weakly Active |
Case Studies
One notable case study involved testing a series of N-acyl derivatives in Jurkat and Ramos cell lines, which revealed that compounds with specific substituents at the C5 position showed significant antiproliferative effects while sparing non-malignant cell lines from cytotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
